2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide
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Overview
Description
2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a chloro group, a fluorine atom, and a 1,3-dioxoisoindolin-5-yl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2-chloro-6-fluorobenzoic acid with an appropriate amine under dehydrating conditions to form the amide bond.
Introduction of the 1,3-Dioxoisoindolin-5-yl Group: The next step involves the introduction of the 1,3-dioxoisoindolin-5-yl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate benzamide with a suitable phthalimide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluorine substituents on the benzamide core make it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and isoindolinone moieties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different nucleophiles replacing the chloro or fluorine groups.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include amines or alcohols.
Hydrolysis: Hydrolysis yields carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can lead to the modulation of biochemical processes, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide: A thalidomide analogue with similar structural features and biological activities.
N-(1,3-dioxoisoindolin-5-yl)-2-fluorobenzamide: Shares the isoindolinone and fluorobenzamide moieties but lacks the chloro substituent.
Uniqueness
2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide is unique due to the presence of both chloro and fluorine substituents on the benzamide core, which can influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance its binding affinity and specificity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-(1,3-dioxoisoindol-5-yl)-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN2O3/c16-10-2-1-3-11(17)12(10)15(22)18-7-4-5-8-9(6-7)14(21)19-13(8)20/h1-6H,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNNCIVLTGVQKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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